molecular formula C22H22N2O6 B601127 SN-38 Hydroxy Acid CAS No. 142677-15-4

SN-38 Hydroxy Acid

Numéro de catalogue: B601127
Numéro CAS: 142677-15-4
Poids moléculaire: 410.43
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the chemotherapeutic prodrug irinotecan (CPT-11). It exerts potent anticancer activity by inhibiting DNA topoisomerase I, stabilizing the DNA-enzyme complex, and inducing lethal double-strand breaks during replication . SN-38 is 100- to 1,000-fold more cytotoxic than irinotecan in vitro, making it the primary driver of irinotecan’s therapeutic effects . Beyond its topoisomerase I inhibition, SN-38 has recently been identified as a BRD4 inhibitor, disrupting oncogenic signaling (e.g., downregulating c-MYC) and enhancing apoptosis in leukemia cells .

Propriétés

Numéro CAS

142677-15-4

Formule moléculaire

C22H22N2O6

Poids moléculaire

410.43

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Analyse Des Réactions Chimiques

Types of Reactions

SN-38 Hydroxy Acid undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include SN-38 glucuronide and other oxidized derivatives, which are crucial for its excretion and reduced toxicity .

Comparaison Avec Des Composés Similaires

Therapeutic Efficacy and Clinical Implications

  • Formulation Advances : Liposomal and micellar SN-38 formulations improve solubility, protect the active lactone form, and reduce systemic toxicity .
  • Combination Therapies : Co-administration with UGT1A inducers (e.g., caffeic acid derivatives) or NF-κB inhibitors may mitigate toxicity and resistance .

Q & A

Basic Research Questions

Q. How can researchers differentiate between the lactone and hydroxy acid forms of SN-38 in pharmacokinetic studies?

  • Methodological Approach : Use reversed-phase HPLC with a C18 column and mobile phases such as acetonitrile and 0.1% formic acid in water to separate lactone and hydroxy acid forms . Acidic conditions stabilize the lactone form, while neutral pH shifts equilibrium toward the inactive hydroxy acid; thus, sample preparation must include pH adjustments to avoid interconversion during analysis .

Q. What enzymatic pathways govern SN-38 metabolism, and how are they quantified?

  • Key Enzymes :

  • UGT1A1 : Mediates glucuronidation of SN-38 to inactive SN-38G .
  • CYP3A4 : Converts irinotecan to APC, a metabolite 100× less active than SN-38 .
    • Quantification : Use UPLC-MS/MS to simultaneously measure irinotecan, SN-38, and SN-38G in plasma, urine, and tissues. Validate assays with internal standards (e.g., 10-HCPT) .

Q. What analytical techniques are recommended for quantifying SN-38 and its metabolites in biological matrices?

  • HPLC with Fluorescence Detection : Excitation/emission wavelengths of 370/470 nm enable sensitive detection of SN-38 and its glucuronide .
  • UPLC-MS/MS : Provides higher resolution for simultaneous quantification in complex matrices like feces and liver homogenates .

Advanced Research Questions

Q. How can researchers address lactone-hydroxy acid interconversion during in vitro and in vivo experiments?

  • Experimental Design :

  • Use acid hydrolysis (6.0 mol/L HCl at 50°C) to release total SN-38 from antibody-drug conjugates (e.g., IMMU-132) .
  • Stabilize the lactone form by maintaining acidic conditions (pH <5) in cell culture media .
    • Data Interpretation : Compare free SN-38 (lactone) and total SN-38 (acid-hydrolyzed) to assess conjugate stability .

Q. How do genetic polymorphisms (e.g., UGT1A1*28) influence SN-38 pharmacokinetics and toxicity?

  • Methodology :

  • Genotype patients for UGT1A1*28 using PCR.
  • Measure SN-38/SN-38G ratios in plasma via HPLC to correlate with enzyme activity .
    • Impact : Homozygous UGT1A1*28 reduces glucuronidation, increasing SN-38 exposure and risk of neutropenia/diarrhea .

Q. What strategies improve SN-38 delivery to tumors while minimizing systemic hydrolysis?

  • Conjugate Systems : Antibody-drug conjugates (e.g., sacituzumab govitecan) prolong SN-38 half-life (14 hours vs. 5 minutes for free SN-38) by delaying hydrolysis .
  • pH-Responsive Formulations : Use liposomes or nanoparticles that release SN-38 preferentially in acidic tumor microenvironments .

Q. How can researchers model the effects of SN-38 lactone instability on antitumor efficacy?

  • In Vitro Models :

  • Treat cancer cells at physiological pH (7.4) to mimic hydroxy acid predominance, or at pH 5.5 to retain lactone activity .
  • Compare cytotoxicity of lactone-stabilized SN-38 (e.g., MAC glucuronide derivatives) vs. unmodified forms .

Q. What experimental approaches mitigate variability in SN-38 glucuronidation across preclinical models?

  • Coadministration of UGT Inhibitors : Use baicalein (from Hange-Shashin-To) to inhibit UGT1A1 and enhance SN-38 bioavailability in murine models .
  • Humanized Mouse Models : Express human UGT1A1 to better replicate human metabolic profiles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.